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Compound of Interest

Compound Name:
3-(Chloromethyl)quinoline

hydrochloride

CAS No.: 104325-51-1; 21863-56-9

Cat. No.: B2730138 Get Quote

Executive Summary & Chemical Profile
3-(Chloromethyl)quinoline hydrochloride is a critical heterocyclic building block used in the

synthesis of pharmaceutical agents, particularly those targeting cysteinyl leukotriene receptors

(e.g., Montelukast analogs) and various kinase inhibitors. Its reactivity stems from the

electrophilic chloromethyl group at the 3-position, activated by the electron-deficient quinoline

ring.

This guide provides a comprehensive analysis of the spectroscopic data (NMR and IR)

required to validate the identity and purity of this compound. Given the hygroscopic nature of

the hydrochloride salt, specific attention is paid to solvent effects and potential hydrolysis

artifacts.
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Property Detail

IUPAC Name 3-(Chloromethyl)quinoline hydrochloride

CAS Number 21863-56-9 (HCl Salt) / 37984-69-9 (Free Base)

Molecular Formula

C

H

ClN

HCl

Molecular Weight 214.09 g/mol

Appearance Off-white to pale yellow crystalline solid

Solubility
Soluble in DMSO, Methanol; slightly soluble in

water (hydrolyzes slowly)

Melting Point 210–213 °C (dec.)

Synthesis & Preparation Context
Understanding the synthesis route is vital for interpreting spectral impurities. The most common

industrial route proceeds from 3-quinolinecarboxylic acid or 3-quinolinecarboxaldehyde.

Synthesis Workflow (DOT Visualization)
The following diagram outlines the standard preparation and potential impurity sources.

3-Quinolinecarboxylic Acid Esterification
(MeOH/H2SO4) Methyl 3-quinolinecarboxylate Reduction

(NaBH4 or LiAlH4)
3-Quinolinemethanol

(Impurity A)
Chlorination

(SOCl2, CHCl3) 3-(Chloromethyl)quinoline HCl Hydrolysis Artifact:
3-Quinolinemethanol

H2O Exposure

Click to download full resolution via product page

Figure 1: Synthetic pathway from 3-quinolinecarboxylic acid to the target hydrochloride salt,

highlighting the alcohol intermediate which often appears as a hydrolysis impurity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectrum of the hydrochloride salt differs significantly from the free base due to the

protonation of the quinoline nitrogen. This results in a global downfield shift of aromatic protons,

particularly at positions 2 and 4.

H NMR Spectral Data
Solvent: DMSO-

(Preferred due to solubility and salt stability). Frequency: 400 MHz[1][2][3]
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Position
Shift (

, ppm)
Multiplicity Integral

Assignment
Logic

N-H 12.0 - 14.0 Broad s 1H

Exchangeable

acidic proton

(often invisible in

wet DMSO).

H-2 9.15 - 9.25 d / s 1H

Most deshielded

due to proximity

to N

and Cl-methyl

group.

H-4 8.65 - 8.75 s 1H

Deshielded

singlet;

characteristic of

3-substituted

quinolines.

H-8 8.15 - 8.25 d 1H
Peri-position

proton.

H-5 8.05 - 8.15 d 1H

H-7 7.85 - 7.95 t / m 1H

H-6 7.70 - 7.80 t / m 1H

CH

-Cl
5.05 - 5.15 s 2H

Key diagnostic

peak. Significant

downfield shift

vs. free base

(~4.7 ppm).

Note on 2-Chloro Analog Distinction: Researchers often confuse this compound with 2-chloro-

3-(chloromethyl)quinoline.

Target (3-chloromethyl): H-2 is present (singlet/doublet around 9.2 ppm).
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Impurity (2-chloro analog): H-2 is absent. The CH

peak appears upfield at ~4.83 ppm (in CDCl

).

C NMR Spectral Data
Solvent: DMSO-

Carbon Type
Shift (

, ppm)
Assignment

C-2 ~146.0 Ar-CH (Deshielded by N)

C-4 ~138.5 Ar-CH

C-8a ~145.0 Quaternary

C-3 ~130.0 Quaternary (Substituted)

Ar-CH 127.0 - 135.0
Remaining aromatic carbons

(C5, C6, C7, C8)

CH

-Cl
43.5 - 44.5

Benzylic carbon attached to

Chlorine.

Infrared (IR) Spectroscopy
IR analysis is useful for confirming the salt form and the presence of the alkyl halide.
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Frequency (cm

)
Vibration Mode Functional Group

2400 - 3000 Broad Stretch

N-H

(Ammonium salt). Indicates

HCl salt formation.[4][5]

3050 Weak Stretch Ar-C-H (Aromatic protons).

1600 - 1640 Strong Stretch
C=N / C=C (Quinoline ring

skeletal vibrations).

1260 - 1280 Medium
CH

-Cl wagging/twisting.

740 - 780 Strong
C-Cl stretch (Alkyl halide) +

Out-of-plane Ar-H bending.

Experimental Protocols
Protocol A: Sample Preparation for NMR
To ensure sharp peaks and prevent hydrolysis:

Drying: Dry the NMR tube in an oven at 100°C for 1 hour prior to use.

Solvent: Use DMSO-

(99.9% D) from a freshly opened ampoule to minimize water content.

Concentration: Dissolve 10-15 mg of the hydrochloride salt in 0.6 mL of solvent.

Acquisition: Run the spectrum immediately. 3-(Chloromethyl)quinoline is reactive; prolonged

storage in DMSO can lead to displacement of the chloride by DMSO (Swern-type

intermediates) or hydrolysis if water is present.

Protocol B: Handling Hydrolysis Artifacts
If the CH
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peak at 5.1 ppm diminishes and a new peak appears at ~4.7 ppm (in DMSO), the compound
has hydrolyzed to 3-quinolinemethanol.

Corrective Action: Recrystallize from anhydrous ethanol/diethyl ether or store under Argon at

-20°C.

Analytical Logic Flow (DOT Visualization)
Use this flowchart to interpret your spectral results.

Acquire 1H NMR (DMSO-d6)

Is H-2 Signal Present?
(~9.2 ppm)

Check CH2 Shift

Yes

Impurity Identified:
2-Chloro-3-(chloromethyl)quinoline

No (H-2 missing)

Identity Confirmed:
3-(Chloromethyl)quinoline HCl

~5.1 ppm

Hydrolysis Identified:
3-Quinolinemethanol

~4.7 ppm + OH signal

Click to download full resolution via product page

Figure 2: Decision tree for validating the structural identity based on proton NMR shifts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.researchgate.net/publication/262679066_Synthesis_crystal_structure_ABTS_radical-scavenging_activity_antimicrobial_and_docking_studies_of_some_novel_quinoline_derivatives
https://www.benchchem.com/product/b2730138?utm_src=pdf-custom-synthesis
https://www.sjofsciences.com/server/jornal/2009/4_2009.pdf
https://scispace.com/pdf/new-efficient-synthesis-of-3-carboxylquinolines-3lprvqg3ts.pdf
https://digitalcommons.library.umaine.edu/cgi/viewcontent.cgi?params=/context/etd/article/4462/&path_info=Patel__Ealin_Final_May_21_Grad_4.1.2021.pdf
https://patentimages.storage.googleapis.com/7a/fb/07/35565f0d1368fe/US7384958.pdf
https://patentimages.storage.googleapis.com/da/7a/6f/5e502bda68bba0/US20070155788A1.pdf
https://www.researchgate.net/publication/262679066_Synthesis_crystal_structure_ABTS_radical-scavenging_activity_antimicrobial_and_docking_studies_of_some_novel_quinoline_derivatives
https://www.benchchem.com/product/b2730138#nmr-and-ir-spectral-data-for-3-chloromethyl-quinoline-hydrochloride
https://www.benchchem.com/product/b2730138#nmr-and-ir-spectral-data-for-3-chloromethyl-quinoline-hydrochloride
https://www.benchchem.com/product/b2730138#nmr-and-ir-spectral-data-for-3-chloromethyl-quinoline-hydrochloride
https://www.benchchem.com/product/b2730138#nmr-and-ir-spectral-data-for-3-chloromethyl-quinoline-hydrochloride
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2730138?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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Contact
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